molecular formula C19H26O3 B1684026 2-Methoxyestradiol CAS No. 362-07-2

2-Methoxyestradiol

Cat. No. B1684026
CAS RN: 362-07-2
M. Wt: 302.4 g/mol
InChI Key: CQOQDQWUFQDJMK-SSTWWWIQSA-N
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Description

2-Methoxyestradiol (2-ME2) is a natural metabolite of estradiol and 2-hydroxyestradiol (2-OHE2). It is specifically the 2-methyl ether of 2-hydroxyestradiol . 2-Methoxyestradiol prevents the formation of new blood vessels that tumors need in order to grow (angiogenesis), hence it is an angiogenesis inhibitor . It also acts as a vasodilator and induces apoptosis in some cancer cell lines .


Synthesis Analysis

An efficient and practical approach to synthesize moderate to large amounts of 2-Methoxyestradiol (2-ME2) is described. The key step in the synthesis is the regioselective introduction of an acetyl group at the C-2 position of estradiol using a zirconium tetrachloride mediated Fries rearrangement carried out on estradiol diacetate . Another method involves the palladium-catalyzed direct C (sp2)-H methoxylation of 2-aryloxypyridines .


Molecular Structure Analysis

The molecular formula of 2-Methoxyestradiol is C19H26O3 and the molar mass is 302.414 g·mol−1 . The IUPAC name is (8R,9S,13S,14S,17S)-2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol .


Chemical Reactions Analysis

2-Methoxyestradiol is a potent inhibitor of endothelial cell proliferation and angiogenesis . It has been shown to be effective in preventing tumor growth in a variety of cell lines .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methoxyestradiol is 302.41 and the molecular formula is C19H26O3 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Cancer Therapy

2ME has been used in cancer therapy due to its ability to inhibit the growth and death mode of several neoplastic cell types both in vivo and in vitro . Its clinical application has been limited by its low solubility and rapid metabolism, but derivatives of 2ME have been synthesized to enhance bioavailability and decrease hepatic metabolism .

Treatment of Solid Tumors

The estradiol metabolite, 2ME, is currently being evaluated in Phase II clinical trials for the treatment of solid tumors . This shows the potential of 2ME in the treatment of solid tumors.

Inflammatory Conditions

2ME is undergoing preclinical evaluation for inflammatory conditions . This suggests that 2ME could have potential applications in the treatment of various inflammatory diseases.

Parkinson’s Disease

Research has suggested that 2ME generates nitro-oxidative stress and controls heat shock proteins (HSP), resulting in DNA strand breakage and apoptosis . This kind of activity within the central nervous system may promote neurodegenerative diseases like Parkinson’s Disease (PD) .

Biomarker in Parkinson’s Disease

The determination of plasma levels of methoxyestrogens and H2O2 may be a novel PD biomarker . This suggests that 2ME could be used as a biomarker in the diagnosis of PD.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Inhibitor

2ME has been used as a HIF-1α inhibitor to treat microglia to test whether hypoxia leads to cell death . This indicates that 2ME could be used in research related to hypoxia and cell death.

Safety And Hazards

2-Methoxyestradiol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

2-Methoxyestradiol (2ME), a major non-estrogenic metabolite of estradiol, mediates at least in part the beneficial effects of estradiol and that 2ME exhibits opposing effects to estradiol on several processes relevant to the underlying pathophysiology of PAH, including angiogenesis, metabolic reprograming . Based on cellular and in vivo effects, 2ME should be viewed as a disease modifier in women with PAH .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOQDQWUFQDJMK-SSTWWWIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040938
Record name 2-Methoxyestradiol
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methoxyestradiol
Source Human Metabolome Database (HMDB)
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Mechanism of Action

2-Methoxyestradiol is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing. 2-methoxyestradiol is a naturally occurring estrogen metabolite but has no undesired estrogenic activity.
Record name 2-Methoxyestradiol
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Product Name

2-Methoxyestradiol

CAS RN

362-07-2
Record name 2-Methoxyestradiol
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Record name 2-Methoxyestradiol
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Record name 2-Methoxyestradiol
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Record name 2-Methoxyestradiol
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Record name (17b)-2-Methoxyestra-1,3,5(10)-triene-3,17-diol
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Record name 2-METHOXYESTRADIOL
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Record name 2-Methoxyestradiol
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Melting Point

189 - 190 °C
Record name 2-Methoxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-methoxyestradiol exert its anticancer effects?

A1: 2-Methoxyestradiol exhibits its anticancer effects through multiple mechanisms:

  • Inhibition of Tubulin Polymerization: 2-ME binds to the colchicine-binding site of tubulin, disrupting microtubule dynamics and ultimately inhibiting cell division. [, , ]
  • Antiangiogenesis: 2-ME suppresses the formation of new blood vessels, critical for tumor growth and metastasis, by interfering with signaling pathways involved in angiogenesis. [, , ]
  • Induction of Apoptosis: 2-Methoxyestradiol can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including activation of caspase enzymes and modulation of Bcl-2 family proteins. [, , , , , , ]

Q2: Does 2-methoxyestradiol interact with estrogen receptors?

A2: Unlike its parent compound 17β-estradiol, 2-methoxyestradiol demonstrates minimal to no binding affinity for classical estrogen receptors (ERα and ERβ). This lack of estrogenic activity makes it an attractive therapeutic candidate with potentially fewer hormonal side effects. [, , , , ]

Q3: How does 2-methoxyestradiol affect the cell cycle?

A3: 2-Methoxyestradiol induces cell cycle arrest primarily at the G2/M phase, preventing cells from progressing into mitosis. This arrest is linked to 2-ME's ability to disrupt microtubule dynamics, essential for proper chromosome segregation during cell division. [, , , , , ]

Q4: What is the molecular formula and weight of 2-methoxyestradiol?

A4: The molecular formula of 2-methoxyestradiol is C19H26O3, and its molecular weight is 302.4 g/mol.

Q5: Are there spectroscopic data available to confirm the structure of 2-methoxyestradiol?

A5: Yes, studies utilizing 1H-NMR and mass spectrometry have confirmed the structure of synthesized 2-methoxyestradiol. []

Q6: How do structural modifications of 2-methoxyestradiol affect its activity?

A6: Research on 2-methoxyestradiol analogs has revealed key structure-activity relationships:

  • C2-Position: Modifications at the C2-position, particularly with unbranched alkyl or alkenyl groups, can significantly influence antitubulin activity and cytotoxicity. 2-Ethoxyestradiol and 2-((E)-1-propenyl)-estradiol have demonstrated higher potency compared to 2-ME. []
  • C17-Position: Sulfamoylation at the C17-position, as seen in 2-methoxyestradiol-3,17-O,O-bis-sulfamate (2-MeOE2 bis MATE), has been shown to enhance bioavailability and antitumor activity in vivo. []
  • A/B/C/D Ring Modifications: Various modifications to the steroid ring system have been explored to improve potency, selectivity, and pharmacokinetic properties. []

Q7: What are the limitations of 2-methoxyestradiol's bioavailability?

A7: 2-Methoxyestradiol suffers from poor oral bioavailability due to rapid metabolism, primarily through oxidation and sulfation. This metabolic instability poses a challenge for achieving therapeutic drug levels in vivo. [, , ]

Q8: What strategies have been explored to improve the bioavailability of 2-methoxyestradiol?

A8: Several approaches are being investigated to enhance 2-ME's bioavailability:

  • Chemical Modification: Synthesizing sulfamoylated derivatives, like 2-MeOE2 bis MATE, has demonstrated improved pharmacokinetic properties and efficacy compared to the parent compound. [, ]
  • Drug Delivery Systems: Encapsulating 2-ME into nanoparticles or liposomes could potentially protect it from degradation and enhance its delivery to tumor sites. []

Q9: What types of cancer cells are sensitive to 2-methoxyestradiol in vitro?

A9: In vitro studies have shown that 2-methoxyestradiol exhibits antiproliferative effects against a wide range of cancer cell lines, including breast, prostate, pancreatic, nasopharyngeal, and osteosarcoma cells. [, , , , , , , , , , , , , , ]

Q10: Has 2-methoxyestradiol shown efficacy in preclinical animal models of cancer?

A10: Yes, 2-methoxyestradiol has demonstrated promising antitumor activity in various preclinical models, including:

  • Xenograft Models: Oral administration of 2-MeOE2 bis MATE significantly reduced tumor growth in mice bearing human breast cancer xenografts. []
  • Orthotopic Models: 2-Methoxyestradiol inhibited tumor growth and improved survival in a rat model of gliosarcoma, highlighting its potential for treating brain tumors. []
  • Transgenic Models: Dietary administration of 2-ME prevented the development of preneoplastic lesions in the transgenic adenocarcinoma of the mouse prostate (TRAMP) model, suggesting chemopreventive properties. []

Q11: What about clinical trials with 2-methoxyestradiol?

A11: 2-Methoxyestradiol has advanced to phase I and II clinical trials for several cancer types, including hormone-refractory prostate cancer. While early results showed a good safety profile and some evidence of antitumor activity, limitations with oral bioavailability and the need for higher doses were identified. []

Q12: Are there any known mechanisms of resistance to 2-methoxyestradiol?

A12: Research has identified a potential mechanism of resistance involving mutations in beta-tubulin, the target protein of 2-ME's antimitotic action. These mutations, found in a 2-methoxyestradiol-resistant MDA-MB-435 cell line, were associated with reduced microtubule depolymerization and cross-resistance to Vinca alkaloids. []

Q13: What is the safety profile of 2-methoxyestradiol?

A13: Preclinical studies and early-phase clinical trials indicate that 2-methoxyestradiol is generally well-tolerated, with a favorable safety profile compared to some conventional chemotherapeutic agents. []

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